what is the chemical structure of isolongifolene
what is the chemical structure of isolongifolene
An In-depth Technical Guide to Isolongifolene
Introduction
Isolongifolene is a tricyclic sesquiterpene, a class of naturally occurring organic compounds.[] It is an isomer of longifolene, from which it is often synthesized.[2] Found in organisms such as Alpinia latilabris and Daucus carota, isolongifolene and its derivatives are significant in various industries, primarily for their characteristic woody and amber fragrances.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological relevance of isolongifolene, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
Isolongifolene is a 15-carbon molecule characterized by a complex, bridged tricyclic skeleton.[][3] Its chemical identity is precisely defined by its systematic IUPAC name, which elucidates the specific arrangement and stereochemistry of its atoms.
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IUPAC Name : (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0¹˒⁶]undec-5-ene[3]
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Synonyms : (-)-Isolongifolene, iso-Longifolene[]
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Molecular Formula : C₁₅H₂₄[3]
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Molecular Weight : 204.35 g/mol [3]
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CAS Number : 1135-66-6[3]
The stereochemistry of isolongifolene is a critical aspect of its identity, and the specific enantiomer (-)-isolongifolene is often the subject of study and commercial use.[5]
Physicochemical Properties
The physical and chemical properties of isolongifolene dictate its behavior and applications, from its use as a fragrance to its role as a chemical intermediate. Quantitative data for (-)-isolongifolene are summarized below.
| Property | Value | Reference |
| Appearance | Colorless or light yellow liquid | [][4] |
| Boiling Point | 255-256 °C | [6] |
| Density | 0.930 g/mL at 20 °C | [6] |
| Refractive Index | n20/D 1.499 | [][6] |
| Flash Point | 49 °C | [6] |
| Water Solubility | 59.998 µg/L at 25 °C | [6] |
| Storage Temperature | 2-8 °C | [6][7] |
| Odor Profile | Woody, dusty, amber incense | [7][8] |
Experimental Protocols
The primary route to obtaining isolongifolene is through the acid-catalyzed isomerization of longifolene, a more abundant natural sesquiterpene found in turpentine oil.[2][9] Modern methods favor solid acid catalysts for their efficiency, reusability, and eco-friendliness over traditional mineral acids.[2]
Synthesis of Isolongifolene via Isomerization of Longifolene
This protocol describes a representative lab-scale synthesis using a solid acid catalyst, based on procedures developed for green chemistry applications.[10][11]
Objective: To convert longifolene to isolongifolene with high conversion and selectivity.
Materials and Equipment:
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Longifolene (reactant, e.g., 2 g)
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Solid acid catalyst (e.g., nano-crystalline sulfated zirconia, 0.2 g)[10][11]
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Two-necked round-bottom flask
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Oil bath with temperature controller and magnetic stirrer
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Condenser and circulator
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Muffle furnace for catalyst activation
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Syringe for sample extraction
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Gas chromatography (GC) system with an appropriate column (e.g., HP-5) for analysis[11]
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Filtration apparatus
Methodology:
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Catalyst Activation: Pre-activate the sulfated zirconia catalyst in a muffle furnace at 450°C for 2 hours prior to use.[11]
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Reaction Setup: Place 2 g of longifolene into a two-necked round-bottom flask. Equip the flask with a condenser and place it in an oil bath with magnetic stirring.[11]
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Initiation of Reaction: Slowly raise the temperature of the oil bath to the desired reaction temperature (e.g., 120°C to 180°C).[10][11]
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Catalyst Addition: Once the target temperature is reached, add 0.2 g of the pre-activated catalyst to the reactant.[11]
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Monitoring: Allow the reaction to proceed for a period of 0.5 to 6 hours.[10] Periodically, withdraw samples using a syringe for analysis.
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Analysis: Analyze the withdrawn samples by gas chromatography to determine the percent conversion of longifolene and the selectivity for isolongifolene.[11] High conversion (>90%) and selectivity (~100%) are achievable under optimal conditions.[2][10]
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Product Isolation: Upon completion, cool the reaction mixture. Separate the solid catalyst from the liquid product by filtration. The catalyst can be washed, dried, and reused.[10] The liquid product is high-purity isolongifolene.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and analysis of isolongifolene from longifolene.
Caption: Workflow for the synthesis of isolongifolene.
Biological Activities and Applications
While primarily valued in the fragrance industry, isolongifolene and its derivatives exhibit notable biological activities and applications.[4][8]
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Insect Repellent: Isolongifolene is a precursor for (-)-isolongifolenone, a potent insect repellent that has shown greater efficacy against mosquitoes and ticks than the synthetic repellent DEET in some lab assays.[5][7][12][13]
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Neuroprotection: Studies have indicated that isolongifolene can attenuate rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in neuroblastoma cells, suggesting neuroprotective properties.[][14] This effect is mediated through the regulation of the PI3K/AKT/GSK-3β signaling pathway.[][14]
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Antifungal Activity: Novel diacylhydrazine compounds derived from longifolene (which involves isolongifolene as an intermediate) have been synthesized and shown to exhibit significant in vitro antifungal activity against various plant pathogens.[15]
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Fragrance and Cosmetics: Due to its woody and amber scent, isolongifolene is widely used as a fragrance ingredient in cosmetics, detergents, soaps, and personal care products.[4][8]
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Chiral Ligand Core: Hydrogenated (-)-isolongifolenone has been utilized as a core structure to prepare a chiral ligand for the estrogen receptor, which could have applications in regulating fertility and treating breast cancer.[8][12]
References
- 2. Catalytic process for the preparation of isolongifolene | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 3. Isolongifolene | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. (−)-Isolongifolene ≥98.0% (sum of enantiomers, GC) | 1135-66-6 [sigmaaldrich.com]
- 6. Cas 1135-66-6,Isolongifolene | lookchem [lookchem.com]
- 7. Isolongifolene | 1135-66-6 [chemicalbook.com]
- 8. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. EP1644305B1 - Catalytic process for the preparation of isolongifolene - Google Patents [patents.google.com]
- 11. Catalytic process for the preparation of isolongifolene - Eureka | Patsnap [eureka.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
